8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine
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Overview
Description
8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine is a heterocyclic compound that features a pyrano-pyridine fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable pyridine derivative with a brominated precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano-pyridine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and are known for their biological activities.
4-Hydroxy-2-quinolones: These compounds also feature a fused ring system and have significant pharmaceutical applications.
Uniqueness
8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine is unique due to the presence of the bromine atom, which can be leveraged for further functionalization. Its specific ring structure also imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-amine |
InChI |
InChI=1S/C8H9BrN2O/c9-7-2-11-1-5-6(7)3-12-4-8(5)10/h1-2,8H,3-4,10H2 |
InChI Key |
MCVMSMQMQPACBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CN=CC(=C2CO1)Br)N |
Origin of Product |
United States |
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